2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide is a compound that belongs to the class of trifluoromethylated quinolines The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, often enhancing their stability, lipophilicity, and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of reagents and reaction conditions is optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide is unique due to its specific quinoline scaffold combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
Molecular Formula |
C11H11F3N2O |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-5-7(10(15)17)6-3-1-2-4-8(6)16-9/h5H,1-4H2,(H2,15,17) |
InChI Key |
WAKVMSXFVVQUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.